1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyran ring, followed by the introduction of the pyrazolo and thiazepin moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, where halogens or other substituents can be introduced
Scientific Research Applications
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one include:
- 2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
- 2H-Pyran, 3,4-dihydro-
These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of the pyran, pyrazolo, and thiazepin rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H25N3O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-(4-methoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C20H25N3O4S/c1-20(2)10-13(8-9-27-20)23-18-16(19(25)22-23)17(28-11-15(24)21-18)12-4-6-14(26-3)7-5-12/h4-7,13,17H,8-11H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
UESGTTXTMGLRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)OC)C(=O)N2)C |
Origin of Product |
United States |
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